3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a 4-chlorophenyl group at the 3-position. Its synthesis typically involves cyclization reactions of substituted triazoles or condensation with active methylene compounds under catalytic conditions .
Properties
CAS No. |
62051-99-4 |
|---|---|
Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7ClN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H |
InChI Key |
PLEUDFSFUVGWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the diazotization of 4-chloroaniline followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate is then subjected to cyclization under reflux conditions in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and mechanochemistry, can be employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to the suppression of cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Chlorine at the para position (4-Cl) likely improves metabolic stability compared to ortho (2-Cl) or meta (3-Cl) positions due to reduced steric hindrance and enhanced electronic effects .
- Carbonitrile Derivatives: The addition of a cyano group at position 6 increases molecular weight by ~55–60 Da and elevates melting points, suggesting enhanced crystallinity .
- Fluorine vs. Chlorine : The 4-fluoro analog (270.1 Da) has a lower molecular weight than chloro derivatives (286.1 Da), which may influence solubility and bioavailability .
Structure-Activity Relationship (SAR) Insights
Para-Substituents : Electron-withdrawing groups (Cl, F) at the para position may improve target binding through hydrophobic interactions, whereas methoxy groups enhance solubility but reduce lipophilicity .
Carbonitrile Functionality: The 6-cyano group in analogs like 3c–3e () may engage in hydrogen bonding with enzymatic active sites, improving potency .
Biological Activity
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring fused with a pyridine moiety and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 233.67 g/mol. The compound is known for its stability and solubility in various organic solvents.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Chlamydia trachomatis. It selectively inhibits bacterial growth without affecting mammalian cell viability .
- Neuropharmacological Effects : Studies have identified the compound as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which may have implications for treating neurodegenerative diseases and cognitive disorders .
In Vitro Studies
In vitro assays have demonstrated the effectiveness of this compound against several pathogens. For instance:
- Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridine | MRSA | 16 µg/mL |
| 3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridine | C. trachomatis | 32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antichlamydial Activity : A recent study reported that derivatives of this compound exhibited significant antichlamydial activity with low toxicity to host cells. The presence of electron-withdrawing groups was crucial for enhancing biological activity against Chlamydia trachomatis .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to improve cognitive function by modulating nAChRs and reducing neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
